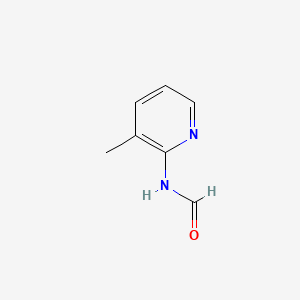
n-(3-Methylpyridin-2-yl)formamide
Vue d'ensemble
Description
“N-(3-Methylpyridin-2-yl)formamide” is an organic compound that belongs to the class of organic compounds known as methylpyridines . These are organic compounds containing a pyridine ring substituted at one or more positions by a methyl group .
Synthesis Analysis
N-(3-Methylpyridin-2-yl)formamide can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction occurs in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions are mild and metal-free .Molecular Structure Analysis
The molecular formula of “n-(3-Methylpyridin-2-yl)formamide” is C7H8N2O . Its molecular weight is 136.15 g/mol .Chemical Reactions Analysis
The Flu-AM1 and Ibu-AM5 derivatives of flurbiprofen and ibuprofen, which are N-(3-Methylpyridin-2-yl)amide derivatives, retain similar COX-inhibitory properties and are more potent inhibitors of FAAH than the parent compounds .Applications De Recherche Scientifique
Pharmacokinetics and Anti-fibrosis Potential
- N-(3-Methylpyridin-2-yl)formamide derivatives have been studied for their pharmacokinetics and potential as anti-fibrotic drugs. One such derivative, IN-1130, an ALK5 inhibitor, has shown promise in suppressing renal and hepatic fibrosis and in exerting anti-metastatic effects in a breast cancer model. Its pharmacokinetic profile across various species, including mice, dogs, rats, and monkeys, has been characterized, showing varying degrees of bioavailability and plasma half-lives (Kim et al., 2008).
Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives
- Research has focused on the synthesis of pyrazolo[3,4-d]pyrimidine, N-(1H-pyrazol-5-yl)formamide, and N-(1H-pyrazol-5-yl)formamidine derivatives. This involves using various halomethyleniminium salts as novel Vilsmeier agents derived from formamide or N-methylformamide. The process differs from traditional Vilsmeier-type reactions, offering new pathways in organic synthesis (Chang et al., 2013).
Novel Synthesis of Pyridoxine
- A novel synthesis method for pyridoxine starting from N-(1-cyanoethyl) formamide has been developed. This process involves the reaction of N-(1-cyanoethyl) acylamides with olefins in the presence of an acid catalyst, leading to the formation of 3-amino-2-methylpyridines, a key step in the synthesis of pyridoxine (Shimada & Oki, 1984).
Synthesis of 2-Aminopyridines
- The synthesis of densely substituted 2-aminopyridines using N-substituted formamides has been achieved through a base-promoted cascade reaction with N-propargylic β-enaminones. This method highlights the utility of the formyl group as a traceless activating group for free amines, offering a novel approach in the synthesis of aminopyridines (Weng et al., 2018).
Mécanisme D'action
The Flu-AM1 and Ibu-AM5 derivatives of flurbiprofen and ibuprofen, which are N-(3-Methylpyridin-2-yl)formamide derivatives, inhibit FAAH in a manner mutually exclusive to carprofen . The binding site for the Flu-AM1 and Ibu-AM5 enantiomers is located between the acyl chain binding channel and the membrane access channel, in a site overlapping the carprofen binding site .
Safety and Hazards
The safety data sheet for formamide, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has carcinogenicity, reproductive toxicity, and specific target organ toxicity (repeated exposure). The target organs are the liver, kidney, and blood .
Orientations Futures
The Flu-AM1 and Ibu-AM5 derivatives of flurbiprofen and ibuprofen, which are N-(3-Methylpyridin-2-yl)formamide derivatives, have shown promise in pain relief due to their COX-inhibitory properties and potent inhibition of FAAH . This information will be useful in aiding the design of novel dual-action FAAH: COX inhibitors . Additionally, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated, indicating potential future directions for research .
Propriétés
IUPAC Name |
N-(3-methylpyridin-2-yl)formamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-6-3-2-4-8-7(6)9-5-10/h2-5H,1H3,(H,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSSRZAVOQVJHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-(3-Methylpyridin-2-yl)formamide | |
CAS RN |
4931-46-8 | |
| Record name | NSC44089 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44089 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(3-METHYL-2-PYRIDYL)FORMAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzonitrile, 3-chloro-5-[(3,5-dimethyl-1H-pyrazol-4-yl)oxy]-](/img/structure/B3052879.png)
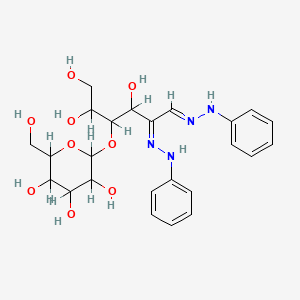

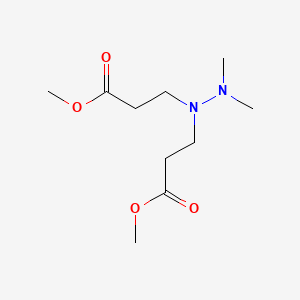
![Oxazole, 4,5-dimethyl-2-[4-(trifluoromethyl)phenyl]-, 3-oxide](/img/structure/B3052887.png)
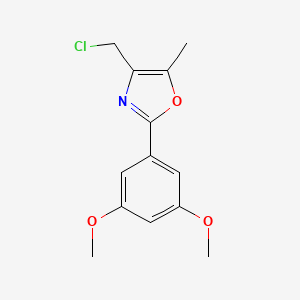


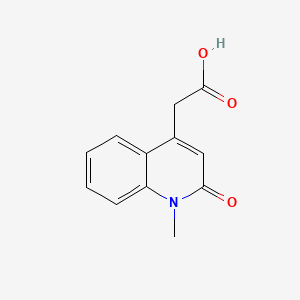
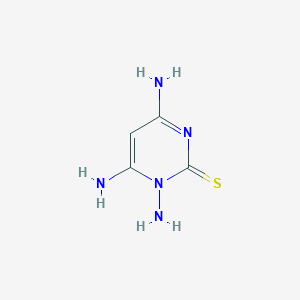
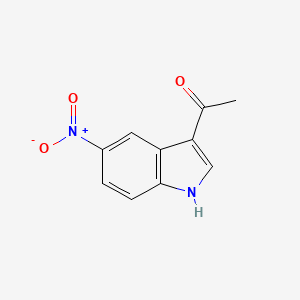

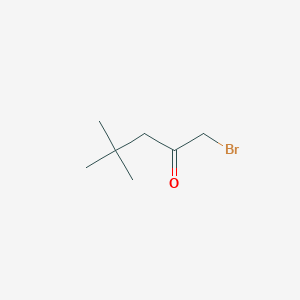
![2-(4-Fluorophenyl)-6-iodoimidazo[1,2-a]pyridine](/img/structure/B3052902.png)